An In-depth Technical Guide to the Mechanism of Action of 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine
An In-depth Technical Guide to the Mechanism of Action of 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of the purine nucleoside analogue, 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine. As a potent antitumor agent, particularly against indolent lymphoid malignancies, understanding its molecular pathway from a prodrug to an active cytotoxic agent is paramount for its therapeutic application and future drug development. This document will detail its metabolic activation, the key enzymatic players, and its ultimate inhibitory effect on DNA synthesis, leading to apoptosis.
Introduction: A Novel Purine Analogue in Cancer Therapy
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analogue with demonstrated broad antitumor activity.[1][2] Its structural modifications, specifically the 3'-fluoro substitution on the ribose sugar and the 6-chloro group on the purine base, are key to its function as a prodrug that, upon metabolic activation, potently disrupts cellular processes. The general mechanism for purine analogues involves the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[1][2] This guide will dissect the specific molecular journey of this compound from cellular uptake to its ultimate cytotoxic effect.
The Core Mechanism: A Stepwise Metabolic Activation
The central hypothesis for the mechanism of action of 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine is its intracellular conversion to the active metabolite, 3'-deoxy-3'-fluoroguanosine triphosphate (3'-dF-GTP). This transformation is a multi-step enzymatic cascade.
Cellular Uptake
The initial step in the mechanism of action is the transport of the compound across the cell membrane. Like other nucleoside analogues, this process is likely mediated by specialized nucleoside transporter proteins.[3]
Enzymatic Conversion to 3'-deoxy-3'-fluoroguanosine
Once inside the cell, the 2-amino-6-chloropurine base must be converted to a guanine-like base. This is a critical activation step. While the precise enzyme has not been definitively identified for this specific compound, the conversion of adenosine to inosine by adenosine deaminase (ADA) provides a strong parallel.[4][5][6] ADA catalyzes the hydrolytic deamination of the 6-amino group of adenosine to a hydroxyl group, forming inosine. It is highly probable that a similar enzymatic process, possibly involving ADA or a related deaminase/hydrolase, replaces the 6-chloro group with a hydroxyl group, thereby converting the prodrug to 3'-deoxy-3'-fluoroguanosine (3'-dF-G).
Sequential Phosphorylation to the Active Triphosphate Form
Following its conversion to 3'-dF-G, the nucleoside analogue undergoes sequential phosphorylation, a hallmark of nucleoside prodrug activation. This process is catalyzed by a series of cellular kinases.
-
Monophosphorylation: Deoxyguanosine kinase is a likely candidate for the initial phosphorylation of 3'-dF-G to 3'-deoxy-3'-fluoroguanosine monophosphate (3'-dF-GMP).[7]
-
Diphosphorylation: The monophosphate is then converted to 3'-deoxy-3'-fluoroguanosine diphosphate (3'-dF-GDP) by a nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active metabolite, 3'-deoxy-3'-fluoroguanosine triphosphate (3'-dF-GTP).[8]
This sequential phosphorylation effectively traps the active compound within the cell.[3]
Molecular Target and Cytotoxic Effect
The active metabolite, 3'-dF-GTP, acts as a competitive inhibitor of DNA polymerase.[9] Its structure mimics the natural substrate, deoxyguanosine triphosphate (dGTP), allowing it to bind to the active site of the enzyme. However, the absence of a 3'-hydroxyl group on the ribose sugar makes it a chain terminator. Once incorporated into a growing DNA strand, no further nucleotides can be added, leading to the cessation of DNA replication.
This inhibition of DNA synthesis triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.[1][2] The inability of the cell to replicate its DNA is a potent signal for the activation of apoptotic pathways, resulting in the elimination of the cancerous cell.
Experimental Evidence and Protocols
The elucidation of this mechanism of action relies on a variety of experimental techniques.
Enzyme Inhibition Assays
To confirm the inhibitory activity of the active metabolite, in vitro enzyme assays are crucial.
Protocol: DNA Polymerase Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a DNA template-primer, DNA polymerase, and a mixture of dATP, dCTP, dTTP, and radiolabeled dGTP.
-
Inhibitor Addition: Add varying concentrations of 3'-dF-GTP to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Reaction Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase (typically 37°C).
-
Termination and Precipitation: Stop the reactions and precipitate the newly synthesized DNA.
-
Quantification: Measure the incorporation of the radiolabeled dGTP into the DNA using scintillation counting.
-
Data Analysis: Plot the percentage of DNA polymerase activity against the concentration of 3'-dF-GTP to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | IC50 (µM) |
| 2',3'-dideoxy-3'-fluoroguanosine triphosphate | Adenovirus DNA polymerase | 0.71[9] |
Cell-Based Assays
Cell-based assays are essential to evaluate the overall cytotoxic effect of the prodrug on cancer cells.
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., from a lymphoid malignancy cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the EC50 value.
Conclusion and Future Directions
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine is a promising antitumor prodrug that leverages the cell's own metabolic machinery for its activation. Its mechanism of action, culminating in the chain-termination of DNA synthesis by its triphosphate metabolite, provides a clear rationale for its cytotoxic effects against rapidly proliferating cancer cells. Further research should focus on definitively identifying the deaminase/hydrolase responsible for the initial activation step and exploring potential resistance mechanisms, such as mutations in the activating kinases or alterations in nucleoside transporter expression. A deeper understanding of these aspects will be crucial for optimizing the clinical application of this and other next-generation purine nucleoside analogues.
References
-
Müller, H., et al. (2000). Inhibition of adenovirus DNA polymerase by modified nucleoside triphosphate analogs correlate with their antiviral effects on cellular level. Cancer Chemotherapy and Pharmacology, 46(5), 415-422. [Link]
-
Vertex AI Search. (n.d.). A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine. Retrieved from [Link]
-
Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611. [Link]
-
Eyer, L., et al. (2018). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 62(6), e00289-18. [Link]
-
Johansson, M., et al. (2008). Deoxyribonucleoside Kinases Activate Nucleoside Antibiotics in Severely Pathogenic Bacteria. Antimicrobial Agents and Chemotherapy, 52(9), 3445-3447. [Link]
-
Fan, C., et al. (2019). Efficient Synthesis of Purine Nucleoside Analogs by a New Trimeric Purine Nucleoside Phosphorylase from Aneurinibacillus migulanus AM007. Molecules, 24(18), 3326. [Link]
-
Zaitseva, G. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6223. [Link]
-
Bartesaghi, S., et al. (2015). Phosphorylation Status of Thymidine Kinase 1 Following Antiproliferative Drug Treatment Mediates 3′-Deoxy-3′-[18F]-Fluorothymidine Cellular Retention. PLOS ONE, 10(4), e0123628. [Link]
-
Arnér, E. S., & Eriksson, S. (1995). Mammalian deoxyribonucleoside kinases. Pharmacology & Therapeutics, 67(2), 155-186. [Link]
-
Jeong, L. S., et al. (2003). Fluorinated Nucleosides: Synthesis and Biological Implication. Journal of Medicinal Chemistry, 46(16), 3775-3790. [Link]
-
Boland, K., et al. (2019). Preclinical Applications of 3'-Deoxy-3'-[¹⁸F] Fluoro-thymidine in Oncology - A Systematic Review. Cancers, 11(12), 1891. [Link]
-
Van Rompay, A. R., et al. (2003). Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases. Pharmacology & Therapeutics, 100(2), 119-139. [Link]
-
Kim, D., et al. (2011). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2959-2961. [Link]
-
Cristalli, G., et al. (2001). Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal Research Reviews, 21(2), 105-128. [Link]
-
M-CSA. (n.d.). Adenosine deaminase. Retrieved from [Link]
-
ResearchGate. (n.d.). The adenosine deaminase (ADA) metabolism. Retrieved from [Link]
-
Agarwal, R. P., et al. (1976). Purine nucleoside metabolism in the erythrocytes of patients with adenosine deaminase deficiency and severe combined immunodeficiency. The Journal of Clinical Investigation, 57(4), 1025-1035. [Link]
-
Sauer, A. V., & Aiuti, A. (2009). Autoimmune Dysregulation and Purine Metabolism in Adenosine Deaminase Deficiency. Frontiers in Bioscience, 14, 4241-4260. [Link]
-
Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333-8337. [Link]
-
PubChem. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. Retrieved from [Link]
-
Wang, Y., et al. (2007). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(3), 180-184. [Link]
-
Tuncbilek, M., et al. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells. Bioorganic & Medicinal Chemistry Letters, 28(3), 353-358. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Adenosine deaminase: functional implications and different classes of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian deoxyribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
